molecular formula C18H20O4 B5067166 1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone

1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone

Cat. No. B5067166
M. Wt: 300.3 g/mol
InChI Key: RDGJDTLDFNTHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone, also known as MDPV, is a synthetic cathinone that belongs to the phenethylamine class of psychoactive substances. It is a potent stimulant that has been found to have effects similar to those of cocaine and amphetamines. MDPV has been a subject of research due to its potential for abuse and its impact on the central nervous system.

Scientific Research Applications

Pharmaceutical Research

“1-{2-[3-(3-methoxyphenoxy)propoxy]phenyl}ethanone” may serve as a precursor in the synthesis of various pharmaceutical compounds. Its structure suggests potential utility in creating molecules with expectorant properties or as a centrally acting muscle relaxant . This compound could be modified to enhance its solubility or efficacy in treating respiratory conditions.

properties

IUPAC Name

1-[2-[3-(3-methoxyphenoxy)propoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-14(19)17-9-3-4-10-18(17)22-12-6-11-21-16-8-5-7-15(13-16)20-2/h3-5,7-10,13H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGJDTLDFNTHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[3-(3-Methoxyphenoxy)propoxy]phenyl]ethanone

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